Epptb

Overview

Description

Mechanism of Action

Target of Action

EPPTB, also known as RO-5212773, is a drug developed by Hoffmann-La Roche . It acts as a potent and selective inverse agonist of the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G-protein coupled receptor expressed in the monoaminergic regions of the brain .

Mode of Action

This compound interacts with TAAR1 by blocking the receptor’s activation . This interaction results in an increase in the firing frequency of dopamine neurons in the ventral tegmental area . It also increases dopamine potency at the D2 receptor . Furthermore, this compound displays inverse agonism, reducing basal cAMP levels in vitro .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic signaling pathway in the limbic system . By acting as an inverse agonist of TAAR1, this compound influences the regulation of this pathway . The blockage of TAAR1-mediated activation of an inwardly rectifying K+ current leads to an increase in the firing frequency of dopamine neurons .

Result of Action

The action of this compound results in increased dopaminergic signaling. This is achieved by increasing the firing frequency of dopamine neurons and enhancing the potency of dopamine at the D2 receptor . These molecular and cellular effects contribute to the overall pharmacological activity of this compound.

Biochemical Analysis

Biochemical Properties

EPPTB interacts with the trace amine-associated receptor 1 (TAAR1). It selectively inhibits β-phenylethylamine-induced cAMP production in HEK293 cells expressing mouse TAAR1 over human or rat TAAR1 . The nature of these interactions involves the binding of this compound to the TAAR1 receptor, leading to a decrease in cAMP production .

Cellular Effects

This compound influences cell function by modulating the activity of the TAAR1 receptor. This receptor plays a crucial role in the regulation of dopaminergic signalling in the limbic system . Therefore, this compound, by acting as an inverse agonist of TAAR1, can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the TAAR1 receptor. As an inverse agonist, this compound reduces the activity of this receptor, leading to a decrease in cAMP production . This can result in changes in gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EPPTB involves several steps. The canonical SMILE code for this compound is used to construct the two-dimensional structure of the ligand . The preparation typically involves the reaction of 3-ethoxyphenylamine with 4-pyrrolidin-1-yl-3-trifluoromethylbenzoyl chloride under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis would likely involve scaling up the laboratory procedures with appropriate adjustments for reaction conditions, purification, and safety measures.

Chemical Reactions Analysis

Types of Reactions

EPPTB undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at various positions on the benzamide ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.

Scientific Research Applications

EPPTB has several scientific research applications, including:

Chemistry: Used as a tool to study the properties and reactions of TAAR1 antagonists.

Biology: Helps in understanding the role of TAAR1 in biological systems, particularly in dopaminergic signaling.

Industry: Used in the development of new drugs targeting TAAR1.

Comparison with Similar Compounds

Similar Compounds

RO5166017: Another TAAR1 antagonist with similar properties but different binding affinities.

RTI-7470-44: A potent human TAAR1 antagonist with species selectivity.

Uniqueness of EPPTB

This compound is unique due to its high selectivity and potency as an inverse agonist of TAAR1. It has been extensively used in research to demonstrate the role of TAAR1 in dopaminergic signaling, making it a valuable tool in the study of this receptor .

Biological Activity

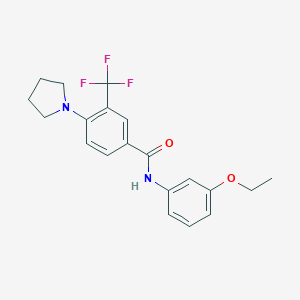

EPPTB (N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-trifluoromethylbenzamide) is a selective antagonist of the trace amine-associated receptor 1 (TAAR1), which has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, effects on neurotransmission, and implications for psychiatric disorders.

Pharmacological Properties

This compound has been characterized as a potent antagonist for mouse TAAR1 (mTAAR1), with an IC50 value of 27.5 nM. In contrast, it shows significantly reduced potency at human TAAR1 (hTAAR1) and rat TAAR1 (rTAAR1), with IC50 values of 7.5 μM and 4.5 μM, respectively . This differential activity suggests that while this compound may be effective in animal models, its application in human subjects may require caution due to its lower efficacy.

Table 1: Potency of this compound at Different TAAR1 Receptors

| Receptor Type | IC50 Value (nM) |

|---|---|

| mTAAR1 | 27.5 |

| hTAAR1 | 7500 |

| rTAAR1 | 4500 |

Research indicates that this compound functions not only as an antagonist but may also exhibit inverse agonist properties at mTAAR1. It has been shown to reduce cAMP production stimulated by mTAAR1, highlighting its role in modulating intracellular signaling pathways associated with dopamine and serotonin neurotransmission .

In vivo studies have demonstrated that this compound can influence the excitability of dopaminergic neurons. Specifically, it has been reported to block the inhibitory effects of LSD on ventral tegmental area (VTA) dopamine neurons, suggesting a potential role in counteracting certain psychostimulant effects .

Study on Dopamine Neurons

A significant study investigated the effects of this compound on dopamine neuron activity in transgenic mice overexpressing TAAR1. The findings revealed that administration of this compound led to increased dopamine concentrations in the nucleus accumbens and enhanced excitability of dopaminergic neurons, suggesting that TAAR1 antagonism could have implications for treating conditions like schizophrenia and substance use disorders .

Effects on Behavioral Outcomes

In another research context, this compound was evaluated for its impact on behavioral responses to psychostimulants. The study indicated that pre-treatment with this compound could mitigate the behavioral effects induced by amphetamines, further supporting its potential as a therapeutic agent in managing stimulant-induced behaviors .

Implications for Psychiatric Disorders

Given its pharmacological profile, this compound is being explored for its therapeutic potential in various psychiatric disorders. The modulation of TAAR1 activity may provide new avenues for treatment strategies aimed at conditions such as schizophrenia, where dysregulation of dopaminergic signaling is prevalent. The ability of this compound to influence neurotransmitter systems positions it as a candidate for further clinical investigation.

Properties

IUPAC Name |

N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFVWQCQUXXLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030324 | |

| Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110781-88-8 | |

| Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.